

A Comprehensive Technical Guide to 2-(1H-Pyrrol-1-yl)aniline

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Compound of Interest

Compound Name: 2-(1H-Pyrrol-1-yl)aniline

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Abstract

This technical guide provides a detailed overview of **2-(1H-Pyrrol-1-yl)aniline**, a versatile heterocyclic amine with significant potential in medicinal chemistry and materials science. This document consolidates its chemical identity, including its IUPAC name and a comprehensive list of synonyms, alongside its key physicochemical properties. Detailed experimental protocols for its synthesis via established methods such as the Paal-Knorr, Clauson-Kaas, and Buchwald-Hartwig reactions are presented. Furthermore, this guide explores the known applications of **2-(1H-Pyrrol-1-yl)aniline**, primarily as a crucial building block in the synthesis of more complex molecules, including potent kinase inhibitors. While direct evidence of its modulation of specific signaling pathways is emerging, its role as a scaffold in drug discovery suggests its importance in targeting various cellular processes.

Chemical Identity and Properties

2-(1H-Pyrrol-1-yl)aniline is an aromatic organic compound featuring a pyrrole ring linked to an aniline moiety at the ortho position.

IUPAC Name: **2-(1H-Pyrrol-1-yl)aniline**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Synonyms and Identifiers

Type	Identifier
Synonyms	1-(2-Aminophenyl)pyrrole[1][5]
2-(1-Pyrrolyl)aniline	
N-(2-Aminophenyl)pyrrole	
2-(Pyrrol-1-yl)benzenamine[1]	
2-(1H-Pyrrol-1-yl)phenylamine[1][5]	
CAS Number	6025-60-1
Molecular Formula	C ₁₀ H ₁₀ N ₂
Molecular Weight	158.20 g/mol
InChI Key	GDMZHPUPLWQIBD-UHFFFAOYSA-N
SMILES	C1=CC=C(C(=C1)N)N2C=CC=C2

Table 2: Physicochemical Properties

Property	Value
Appearance	White to light yellow crystalline powder
Melting Point	93-99 °C
Boiling Point	Not available
Solubility	Insoluble in water
Purity	Typically >97% (GC)

Experimental Protocols for Synthesis

The synthesis of **2-(1H-Pyrrol-1-yl)aniline** can be achieved through several established synthetic methodologies. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for the preparation of pyrroles from a 1,4-dicarbonyl compound and a primary amine.[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Reaction: 1,4-Diketone + 1,2-Phenylenediamine → **2-(1H-Pyrrol-1-yl)aniline**

Detailed Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dimethoxy-1,4-butanedione (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of ethanol and a catalytic amount of a Brønsted acid (e.g., HCl, p-TsOH).
- **Addition of Amine:** To the stirred solution, add 1,2-phenylenediamine (1.1 equivalents).
- **Reaction Conditions:** Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.
- **Extraction:** Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **2-(1H-Pyrrol-1-yl)aniline**.

Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas synthesis provides an alternative route to N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and a primary amine in the presence of an acid catalyst.[\[9\]](#)[\[10\]](#)[\[11\]](#)
[\[12\]](#)[\[13\]](#)

Reaction: 2,5-Dimethoxytetrahydrofuran + 1,2-Phenylenediamine → **2-(1H-Pyrrol-1-yl)aniline**

Detailed Protocol:

- **Reaction Setup:** In a sealed tube or a round-bottom flask with a reflux condenser, combine 2,5-dimethoxytetrahydrofuran (1 equivalent) and 1,2-phenylenediamine (1.1 equivalents) in a solvent such as glacial acetic acid or a buffered solution.
- **Reaction Conditions:** Heat the mixture at 90-110 °C for 4-8 hours. The reaction can also be performed under microwave irradiation to significantly reduce the reaction time.[\[12\]](#)
- **Work-up:** After cooling to room temperature, pour the reaction mixture into an excess of water.
- **Extraction:** Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by flash chromatography to yield the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and can be employed for the synthesis of N-arylpyrroles.[\[2\]](#)[\[14\]](#)[\[15\]](#)

Reaction: Pyrrole + 2-Bromoaniline $\xrightarrow{\text{(Pd catalyst, ligand, base)}}$ **2-(1H-Pyrrol-1-yl)aniline**

Detailed Protocol:

- **Reaction Setup:** To an oven-dried Schlenk tube, add Pd₂(dba)₃ (palladium catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-5 mol%), and a base such as sodium tert-butoxide or cesium carbonate (1.5-2.0 equivalents).
- **Addition of Reactants:** Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add pyrrole (1.2 equivalents), 2-bromoaniline (1 equivalent), and a dry, degassed solvent such as toluene or dioxane.
- **Reaction Conditions:** Heat the reaction mixture at 80-110 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

- Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite to remove the palladium catalyst.
- Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Organic Synthesis

2-(1H-Pyrrol-1-yl)aniline serves as a valuable scaffold and starting material in the synthesis of various biologically active molecules and functional materials.

Synthesis of Pyrrolo[1,2-a]quinoxalines

A primary application of **2-(1H-Pyrrol-1-yl)aniline** is in the synthesis of pyrrolo[1,2-a]quinoxalines. These fused heterocyclic systems are of significant interest due to their diverse pharmacological activities, including anticancer and kinase inhibitory properties.^{[16][17][18][19]} The synthesis typically involves the condensation of **2-(1H-Pyrrol-1-yl)aniline** with α -dicarbonyl compounds or their equivalents.

Scaffold for Kinase Inhibitors

The 2-anilino-pyrrole motif is a recognized pharmacophore in the design of kinase inhibitors.^{[20][21][22]} Derivatives of **2-(1H-Pyrrol-1-yl)aniline** have been investigated as potential inhibitors of various kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.^[23] While the direct inhibitory activity of the parent compound is not extensively documented, its structural framework provides a foundation for the development of more potent and selective inhibitors.

Potential Signaling Pathway Involvement

Direct experimental evidence detailing the specific signaling pathways modulated by **2-(1H-Pyrrol-1-yl)aniline** is limited in publicly available literature. However, based on the established roles of its derivatives, particularly as kinase inhibitors, it is plausible that this compound could serve as a precursor for molecules that interact with various signaling cascades.

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Conclusion

2-(1H-Pyrrol-1-yl)aniline is a compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug discovery. Its straightforward synthesis, coupled with its utility as a versatile building block, makes it a valuable tool for the creation of complex molecular architectures. While its own biological activity profile is not yet fully elucidated, its structural contribution to a range of bioactive molecules, including kinase inhibitors, underscores its importance. Future research will likely focus on further exploring the therapeutic potential of its derivatives and potentially uncovering direct biological activities of the parent compound itself.

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